molecular formula C8H9N3S B1384830 (5-Thien-2-YL-1H-pyrazol-4-YL)methylamine CAS No. 1107060-87-6

(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine

Cat. No.: B1384830
CAS No.: 1107060-87-6
M. Wt: 179.24 g/mol
InChI Key: SFJAYMBBHVEYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine” is a specialty product used for proteomics research . It has a molecular formula of C8H9N3S and a molecular weight of 179.24 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 179.24 . Additional physical and chemical properties are not provided in the search results.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Discovery Building Blocks

    Some derivatives of this compound, such as (4-fluoroalkyl-1-alkyl-1H-pyrazol-3-yl)methylamines, have been identified as promising building blocks for drug discovery. These compounds are synthesized using fluorination of corresponding pyrazole derivatives, showcasing their potential in medicinal chemistry (Ivonin et al., 2015).

  • Cyclooxygenase-2 Inhibitors

    Derivatives like the 1,5-diarylpyrazole class have been evaluated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This research led to the identification of celecoxib, a drug used for arthritis treatment (Penning et al., 1997).

Material Science Applications

  • Photovoltaic Devices: Thieno[3,4-b]pyrazine-based monomers, which are structurally related to the compound , have been synthesized and used in donor-acceptor copolymers for photovoltaic devices. These copolymers exhibit specific optical properties and electrochemical behaviors suitable for energy conversion applications (Zhou et al., 2010).

Synthetic Chemistry Applications

  • Synthesis of Schiff Bases

    Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety have been synthesized, showcasing the versatility of this compound in creating new chemical structures. These compounds have shown significant analgesic and antioxidant properties (Karrouchi et al., 2016).

  • Monoamine Oxidase Inhibitors

    N1-thiocarbamoyl-3,5-di(hetero)aryl-4,5-dihydro-(1H)-pyrazole derivatives, related to the compound of interest, have been synthesized and evaluated for their ability to inhibit human monoamine oxidase, an enzyme linked to various neurological disorders (Chimenti et al., 2010).

Mechanism of Action

While the exact mechanism of action for “(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine” is not specified, compounds with similar structures have shown microM functional inhibition of ADAMTS-5 . These compounds represent a new class of agents with the potential of inhibiting degradation of aggrecan, a major component of cartilage which is lost in osteoporosis .

Future Directions

Compounds with similar structures to “(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine” have shown potential in inhibiting degradation of aggrecan, a major component of cartilage which is lost in osteoporosis . This suggests potential future directions for research and development in the treatment of osteoporosis and other related conditions.

Properties

IUPAC Name

(5-thiophen-2-yl-1H-pyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJAYMBBHVEYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine
Reactant of Route 2
Reactant of Route 2
(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine
Reactant of Route 3
(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine
Reactant of Route 4
Reactant of Route 4
(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine
Reactant of Route 5
(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine
Reactant of Route 6
(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.